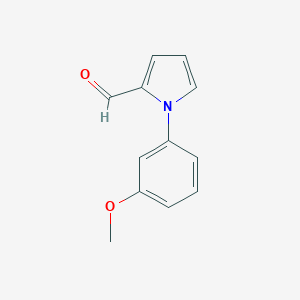

1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-methoxyphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12-6-2-4-10(8-12)13-7-3-5-11(13)9-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRDELGRACETAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351542 | |

| Record name | 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309735-42-0 | |

| Record name | 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde, a substituted pyrrole derivative of significant interest in medicinal chemistry and materials science. The document details the strategic approach to its synthesis, with a primary focus on the Vilsmeier-Haack reaction, a robust and widely employed method for the formylation of electron-rich heterocyclic systems. This guide is designed to furnish researchers and drug development professionals with a thorough understanding of the synthetic pathway, including the underlying mechanistic principles, a detailed experimental protocol, and methods for the characterization of the target compound. The potential applications of this and structurally related compounds in various scientific domains are also discussed, providing context for its relevance in modern chemical research.

Introduction: The Significance of Substituted Pyrroles

The pyrrole nucleus is a foundational structural motif in a vast number of biologically active natural products and synthetic pharmaceuticals.[1] The introduction of various substituents onto the pyrrole ring allows for the fine-tuning of its electronic and steric properties, leading to a diverse array of biological activities. Pyrrole derivatives have demonstrated a wide range of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2] Specifically, pyrrole-2-carbaldehydes serve as versatile synthetic intermediates, with the aldehyde functionality providing a reactive handle for the construction of more complex molecular architectures, such as Schiff bases and other heterocyclic systems.[3] The target molecule, this compound, incorporates a methoxy-substituted phenyl ring at the N1 position, a feature that can influence its biological activity and physical properties.

Synthetic Strategy: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a halogenating agent, such as phosphorus oxychloride (POCl₃).[5] This method is particularly well-suited for the formylation of pyrroles due to the high electron density of the pyrrole ring, which makes it susceptible to electrophilic attack.[6]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds through a well-established multi-step mechanism:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5]

-

Electrophilic Aromatic Substitution: The electron-rich pyrrole ring of the substrate, 1-(3-methoxyphenyl)-1H-pyrrole, attacks the electrophilic carbon of the Vilsmeier reagent. This attack preferentially occurs at the C2 position, which is the most nucleophilic site on the pyrrole ring.[6]

-

Intermediate Formation and Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[5]

Diagram of the Vilsmeier-Haack Reaction Mechanism:

Caption: The three key stages of the Vilsmeier-Haack formylation of 1-(3-methoxyphenyl)-1H-pyrrole.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. This protocol is based on established procedures for the Vilsmeier-Haack formylation of N-substituted pyrroles.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1-(3-methoxyphenyl)-1H-pyrrole | ≥98% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |

| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |

| Sodium acetate | Anhydrous, ≥99% | Commercially Available |

| Deionized water | - | - |

| Ethyl acetate | HPLC grade | Commercially Available |

| Hexane | HPLC grade | Commercially Available |

| Anhydrous sodium sulfate | Granular | Commercially Available |

| Silica gel | 60 Å, 230-400 mesh | Commercially Available |

Step-by-Step Procedure

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.[5]

-

Reaction with Pyrrole Substrate: Dissolve 1-(3-methoxyphenyl)-1H-pyrrole (1 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Work-up and Neutralization: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and water. Stir the mixture for 15-20 minutes. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is between 7 and 8.[7]

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.[8]

Experimental Workflow Diagram:

Caption: A streamlined workflow for the synthesis and characterization of the target compound.

Characterization of this compound

The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.5-9.7 ppm), the aromatic protons of the methoxyphenyl ring, and the protons of the pyrrole ring. The methoxy group will appear as a singlet at approximately 3.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde group (around 180-185 ppm), along with signals for the carbons of the pyrrole and methoxyphenyl rings.

Table of Expected NMR Data:

| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Aldehyde (-CHO) | 9.5 - 9.7 (s) | 180 - 185 |

| Pyrrole-H3 | 6.9 - 7.1 (dd) | ~125 |

| Pyrrole-H4 | 6.2 - 6.4 (t) | ~110 |

| Pyrrole-H5 | 7.2 - 7.4 (dd) | ~130 |

| Methoxy (-OCH₃) | ~3.8 (s) | ~55 |

| Aromatic-H | 6.8 - 7.5 (m) | 110 - 160 |

Note: These are predicted chemical shifts and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A strong C=O stretching vibration for the aldehyde group in the region of 1660-1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic and pyrrole rings around 3000-3100 cm⁻¹.

-

C-O stretching for the methoxy group around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the synthesized compound. The expected molecular ion peak [M]⁺ for C₁₂H₁₁NO₂ would be at m/z = 201.08.

Applications and Future Perspectives

While specific biological activity data for this compound is not extensively reported, the broader class of substituted pyrrole-2-carbaldehydes has shown significant promise in medicinal chemistry. These compounds serve as crucial intermediates in the synthesis of various bioactive molecules.[9] The presence of the aldehyde group allows for the facile introduction of diverse functionalities through reactions such as condensation with amines to form Schiff bases, which themselves can exhibit a range of biological activities.[3]

The methoxy-substituted phenyl group may impart specific pharmacological properties, potentially influencing the compound's interaction with biological targets. Further research into the biological evaluation of this compound and its derivatives could lead to the discovery of novel therapeutic agents with applications in areas such as oncology, infectious diseases, and neurodegenerative disorders.[1][2]

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis of this compound. The Vilsmeier-Haack reaction stands out as an efficient and reliable method for the formylation of the N-substituted pyrrole precursor. The detailed experimental protocol and characterization data provided herein will serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The versatility of the pyrrole-2-carbaldehyde scaffold suggests that the title compound holds potential as a key building block for the development of novel and potent therapeutic agents.

References

- Campaigne, E., & Archer, W. L. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure.

- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.

- Vilsmeier-Haack Reaction. (n.d.).

- J&K Scientific LLC. (2026, March 22). Vilsmeier-Haack Reaction.

- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

- Nikalje, A. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 436-451.

- Benchchem. (n.d.). Application of 1-sec-Butyl-1H-pyrrole-2-carbaldehyde in Medicinal Chemistry.

- National Center for Biotechnology Information. (n.d.). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.

- ChemicalBook. (n.d.). This compound,309735-42-0.

- Allied Academies. (2017, December 20). Recent synthetic and medicinal perspectives of pyrroles: An overview.

- Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of some new 3-(2-substitutedphenyl)-1-(6-methoxy-1,3-benzothiazol-2-yl)

- ResearchGate. (2024, March 1). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde.

- National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2-carboxaldehyde.

- ResearchGate. (n.d.). Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides.

- Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26.

- National Center for Biotechnology Information. (n.d.). Bioactive pyrrole-based compounds with target selectivity.

- YouTube. (2020, July 15). DMF/POCl3 (Vilsmeier Haack Reaction)

- National Institute of Standards and Technology. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-.

- Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.

- National Center for Biotechnology Information. (n.d.). 3-methyl-1H-pyrrole-2-carbaldehyde.

- Google Patents. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.

- The Royal Society of Chemistry. (n.d.).

- SpectraBase. (n.d.). 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde.

- SpectraBase. (n.d.). 1-(3-Nitro-phenyl)-1H-pyrrole-2-carbaldehyde - Optional[1H NMR] - Spectrum.

- SpectraBase. (n.d.). 1-(4-methoxyphenyl)-1H-pyrrole-2-carbaldehyde.

- Journal of the Mexican Chemical Society. (n.d.).

Sources

- 1. brieflands.com [brieflands.com]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]

- 9. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[1] Among the vast landscape of pyrrole derivatives, 1-aryl-1H-pyrrole-2-carbaldehydes stand out as versatile intermediates in the synthesis of more complex molecular architectures. This guide provides a detailed exploration of a robust and efficient synthetic pathway to a specific, valuable member of this class: 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde.

The strategic placement of the methoxy group on the phenyl ring and the reactive carbaldehyde function on the pyrrole core makes this molecule a key building block for the development of novel therapeutic agents. The pyrrole-2-carbaldehyde moiety itself is found in various natural products exhibiting diverse physiological activities.[2][3] This guide, designed for researchers and drug development professionals, offers a comprehensive walkthrough of the synthesis, including detailed experimental protocols, mechanistic insights, and characterization data to facilitate its application in the laboratory.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a two-step approach. The primary disconnection is at the C2-position of the pyrrole ring, cleaving the formyl group. This leads to the precursor, 1-(3-methoxyphenyl)-1H-pyrrole (II). The second disconnection breaks the N-aryl bond of the pyrrole, leading back to commercially available starting materials: 3-methoxyaniline (IV) and a suitable 1,4-dicarbonyl equivalent, 2,5-dimethoxytetrahydrofuran (III).

This retrosynthetic strategy translates into a straightforward two-step forward synthesis:

-

Step 1: Paal-Knorr Synthesis of 1-(3-methoxyphenyl)-1H-pyrrole (II). This classic condensation reaction provides an efficient route to N-substituted pyrroles.[4][5]

-

Step 2: Vilsmeier-Haack Formylation of 1-(3-methoxyphenyl)-1H-pyrrole (II). This reliable method is widely used for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles.[6][7]

Caption: Simplified workflow of the Paal-Knorr synthesis of 1-(3-methoxyphenyl)-1H-pyrrole.

Detailed Experimental Protocol: Synthesis of 1-(3-methoxyphenyl)-1H-pyrrole

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| 3-methoxyaniline | 123.15 | 1.23 g | 10 mmol | 1.0 |

| 2,5-dimethoxytetrahydrofuran | 132.16 | 1.32 g | 10 mmol | 1.0 |

| Glacial Acetic Acid | 60.05 | 20 mL | - | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxyaniline (1.23 g, 10 mmol) and glacial acetic acid (20 mL).

-

Stir the mixture at room temperature until the amine has completely dissolved.

-

Add 2,5-dimethoxytetrahydrofuran (1.32 g, 10 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

-

Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford 1-(3-methoxyphenyl)-1H-pyrrole as a pale yellow oil.

Expected Yield: 75-85%

Characterization of 1-(3-methoxyphenyl)-1H-pyrrole

-

¹H NMR (400 MHz, CDCl₃): δ 7.31 (t, J = 8.1 Hz, 1H, Ar-H), 6.99 (t, J = 2.2 Hz, 2H, Pyrrole-H), 6.90 (m, 2H, Ar-H), 6.83 (dd, J = 8.3, 2.3 Hz, 1H, Ar-H), 6.30 (t, J = 2.2 Hz, 2H, Pyrrole-H), 3.82 (s, 3H, OCH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 160.4, 141.5, 130.2, 121.5, 118.9, 112.5, 110.1, 109.3, 55.4.

Part 2: Synthesis of this compound (Target Molecule I)

The second and final step is the introduction of a formyl group at the C2 position of the pyrrole ring using the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Mechanistic Insight: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃. [7][8]The electron-rich pyrrole ring of 1-(3-methoxyphenyl)-1H-pyrrole then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This electrophilic aromatic substitution occurs preferentially at the C2 position due to the directing effect of the nitrogen atom. The resulting iminium salt intermediate is then hydrolyzed during the workup to yield the final aldehyde product. [5]

Caption: Simplified workflow of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol: Synthesis of this compound

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Phosphorus oxychloride (POCl₃) | 153.33 | 1.1 mL | 12 mmol | 1.2 |

| N,N-Dimethylformamide (DMF) | 73.09 | 10 mL | - | - |

| 1-(3-methoxyphenyl)-1H-pyrrole | 173.21 | 1.73 g | 10 mmol | 1.0 |

| 1,2-Dichloroethane (DCE) | 98.96 | 20 mL | - | - |

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool DMF (10 mL) to 0 °C in an ice bath.

-

Add phosphorus oxychloride (1.1 mL, 12 mmol) dropwise to the cold DMF with vigorous stirring over 15 minutes. The formation of the solid Vilsmeier reagent will be observed.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

-

Add 1,2-dichloroethane (20 mL) to the flask, followed by the dropwise addition of a solution of 1-(3-methoxyphenyl)-1H-pyrrole (1.73 g, 10 mmol) in 1,2-dichloroethane (10 mL) over 20 minutes.

-

Heat the reaction mixture to 80 °C and maintain for 2 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it slowly into a beaker containing 100 g of crushed ice and 50 mL of water.

-

Neutralize the mixture to pH 7-8 by the careful addition of a 2 M aqueous solution of sodium hydroxide.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with water (50 mL) and brine (50 mL), and then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from ethanol to afford this compound as a crystalline solid.

Expected Yield: 80-90%

Characterization of this compound

-

¹H NMR (400 MHz, CDCl₃): δ 9.55 (s, 1H, CHO), 7.37 (t, J = 8.1 Hz, 1H, Ar-H), 7.10 (dd, J = 2.6, 1.7 Hz, 1H, Pyrrole-H), 7.00 (m, 2H, Ar-H), 6.90 (dd, J = 8.3, 2.5 Hz, 1H, Ar-H), 6.85 (dd, J = 4.1, 1.7 Hz, 1H, Pyrrole-H), 6.35 (dd, J = 4.1, 2.6 Hz, 1H, Pyrrole-H), 3.84 (s, 3H, OCH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 180.1 (CHO), 160.5, 140.8, 132.9, 130.5, 125.8, 119.3, 114.9, 113.4, 111.9, 109.8, 55.5 (OCH₃).

-

IR (KBr, cm⁻¹): 3110 (C-H, aromatic), 2965 (C-H, aliphatic), 1665 (C=O, aldehyde), 1600, 1580, 1490 (C=C, aromatic).

Significance and Applications in Drug Discovery

While specific biological data for this compound is not extensively reported in publicly available literature, the 1-aryl-1H-pyrrole-2-carbaldehyde scaffold is a recognized pharmacophore with significant potential in medicinal chemistry. These compounds serve as crucial intermediates for the synthesis of a variety of heterocyclic systems with diverse biological activities, including but not limited to:

-

Antimicrobial Agents: The pyrrole nucleus is a common feature in many antimicrobial compounds. The carbaldehyde group provides a handle for further functionalization to generate Schiff bases, hydrazones, and other derivatives with potential antibacterial and antifungal properties. [9][10]* Anticancer Agents: Pyrrole derivatives have been extensively investigated for their anticancer properties. The 1-aryl-1H-pyrrole-2-carbaldehyde core can be elaborated to synthesize compounds that target various cancer-related pathways. [11]* Anti-inflammatory Agents: A number of pyrrole-containing molecules have demonstrated potent anti-inflammatory activity. The title compound can be used as a starting material for the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs). [12] The presence of the 3-methoxyphenyl group can influence the pharmacokinetic and pharmacodynamic properties of the final molecules, potentially enhancing their bioactivity and metabolic stability.

Conclusion

This technical guide has outlined a reliable and efficient two-step synthesis of this compound. The pathway, commencing with readily available starting materials, utilizes the well-established Paal-Knorr synthesis and Vilsmeier-Haack formylation reactions. The provided detailed experimental protocols, mechanistic insights, and characterization data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The strategic importance of the title compound as a versatile intermediate for the development of novel therapeutic agents underscores its value in the field of drug discovery.

References

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). PMC - NIH. Retrieved from [Link]

-

Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. (2019). SFA ScholarWorks. Retrieved from [Link]

-

Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. Retrieved from [Link]

-

Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. (2000). ResearchGate. Retrieved from [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). PMC - NIH. Retrieved from [Link]

-

Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. Retrieved from [Link]

- WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds. (2001). Google Patents.

-

Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved from [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. Retrieved from [Link]

-

Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Allied Academies. Retrieved from [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). SciSpace. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. (2021). RJPT. Retrieved from [Link]

-

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. (n.d.). MDPI. Retrieved from [Link]

-

Pyrrole-The Vilsmeier Reaction. (n.d.). ChemTube3D. Retrieved from [Link]

-

Synthesis and biological evaluation of some novel pyrrole derivatives. (2021). CABI Digital Library. Retrieved from [Link]

-

Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (2021). ACG Publications. Retrieved from [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. (2012). Retrieved from [Link]

-

Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. (2020). YouTube. Retrieved from [Link]

-

Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. chemtube3d.com [chemtube3d.com]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. digibuo.uniovi.es [digibuo.uniovi.es]

- 12. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural elucidation and purity assessment of this molecule are critical for its application in research and drug development. This document details the principles, experimental protocols, and expected data for a multi-technique spectroscopic analysis, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained to provide a self-validating framework for researchers, scientists, and drug development professionals.

Introduction and Molecular Structure

This compound is an aromatic aldehyde featuring a pyrrole ring N-substituted with a 3-methoxyphenyl group. This extended π-conjugated system is expected to exhibit distinct spectroscopic properties. Accurate characterization is paramount to confirm its molecular structure, verify its purity, and understand its electronic properties, which are foundational for any subsequent application.

Molecular Formula: C₁₂H₁₁NO₂

Molecular Weight: 201.22 g/mol

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Principle & Rationale: Proton NMR provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms in the molecule. For this compound, it is used to confirm the presence and substitution pattern of the pyrrole and methoxyphenyl rings, as well as the aldehyde and methoxy functional groups.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound.[1]

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters for small molecules typically include a spectral width of -1 to 12 ppm and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.[2][3] A relaxation delay of at least 5 times the longest T₁ is crucial for accurate integration.[4][5]

Caption: Workflow for ¹H NMR Spectroscopy.

Predicted Spectrum & Interpretation: The ¹H NMR spectrum is expected to show distinct signals for each proton environment. The chemical shifts are influenced by shielding and deshielding effects from adjacent electronegative atoms and aromatic ring currents.[6]

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Aldehyde (CHO) | 9.5 - 9.7 | Singlet (s) | 1H | The electronegative oxygen and anisotropic effect of the C=O bond cause strong deshielding. |

| Pyrrole H5 | 7.2 - 7.4 | Doublet of doublets (dd) | 1H | Coupled to H4 and H3. Located adjacent to the electron-withdrawing aldehyde group. |

| Phenyl H2' | 7.1 - 7.3 | Singlet-like (t) | 1H | Appears as a triplet or narrow multiplet, ortho to the methoxy group. |

| Phenyl H6' | 7.3 - 7.5 | Triplet (t) | 1H | Meta to the methoxy group and ortho to the pyrrole attachment point. |

| Pyrrole H3 | 7.0 - 7.2 | Doublet of doublets (dd) | 1H | Coupled to H4 and H5. Adjacent to the nitrogen atom. |

| Phenyl H4'/H5' | 6.8 - 7.0 | Multiplet (m) | 2H | Protons on the methoxyphenyl ring, shifted upfield relative to other phenyl protons. |

| Pyrrole H4 | 6.3 - 6.5 | Doublet of doublets (dd) | 1H | Coupled to H3 and H5, typically the most upfield of the pyrrole protons. |

| Methoxy (OCH₃) | ~3.8 | Singlet (s) | 3H | Protons on the methyl group attached to oxygen, showing a characteristic singlet.[7] |

¹³C NMR Spectroscopy

Principle & Rationale: Carbon-13 NMR spectroscopy identifies all unique carbon atoms in the molecule. It is essential for confirming the carbon skeleton, including quaternary carbons which are not observed in ¹H NMR.

Experimental Protocol: The protocol is similar to ¹H NMR, but requires a higher sample concentration (~10-50 mg) and a significantly larger number of scans due to the low natural abundance of the ¹³C isotope.[1] A standard spectral width is 0 to 220 ppm.[2]

Predicted Spectrum & Interpretation: The spectrum will be acquired with broadband proton decoupling, resulting in a singlet for each unique carbon atom.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| Aldehyde (C=O) | 178 - 182 | The carbonyl carbon is highly deshielded and appears furthest downfield. |

| Phenyl C3' (C-O) | 159 - 161 | The aromatic carbon directly bonded to the electronegative oxygen of the methoxy group. |

| Pyrrole C2 (C-CHO) | 132 - 135 | The carbon bearing the aldehyde group. |

| Phenyl C1' (C-N) | 140 - 142 | The quaternary carbon of the phenyl ring attached to the pyrrole nitrogen. |

| Pyrrole C5 | 128 - 130 | Aromatic CH carbon of the pyrrole ring. |

| Phenyl C6' | 130 - 132 | Aromatic CH carbon of the phenyl ring. |

| Pyrrole C3 | 124 - 126 | Aromatic CH carbon of the pyrrole ring. |

| Phenyl C5' | 115 - 117 | Aromatic CH carbon ortho to the methoxy group. |

| Phenyl C4' | 120 - 122 | Aromatic CH carbon para to the methoxy group. |

| Pyrrole C4 | 110 - 112 | Aromatic CH carbon, typically the most upfield of the pyrrole carbons. |

| Phenyl C2' | 108 - 110 | Aromatic CH carbon ortho to the methoxy group, significantly shielded. |

| Methoxy (OCH₃) | 55 - 56 | The aliphatic carbon of the methoxy group. |

Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). It is a rapid and effective method for identifying the presence of key functional groups. For this molecule, IR is crucial for confirming the aldehyde C=O and C-H, aromatic C=C, and ether C-O bonds.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[8][9]

-

Pressure Application: A pressure arm is applied to ensure firm contact between the sample and the crystal.[8]

-

Background Scan: A background spectrum of the empty ATR crystal is recorded.

-

Sample Scan: The sample spectrum is recorded, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹. The background is automatically subtracted.

Caption: Workflow for ATR-FTIR Spectroscopy.

Predicted Spectrum & Interpretation: The IR spectrum will exhibit characteristic absorption bands corresponding to the molecule's functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100 - 3150 | Aromatic C-H Stretch | Medium | Stretching of C-H bonds on the pyrrole and phenyl rings. |

| 2830 - 2850 | Methoxy C-H Stretch | Medium | Symmetric and asymmetric stretching of the -OCH₃ group. |

| 2720 - 2750 | Aldehyde C-H Stretch | Weak | A characteristic, often sharp, peak for the aldehyde C-H bond, confirming the aldehyde group.[10] |

| 1660 - 1685 | Aldehyde C=O Stretch | Strong, Sharp | The carbonyl stretch is very intense. Its frequency is lowered from a typical aldehyde (~1730 cm⁻¹) due to conjugation with the pyrrole ring.[10][11][12] |

| 1580 - 1600 | Aromatic C=C Stretch | Medium-Strong | Vibrations of the carbon-carbon double bonds within the phenyl and pyrrole rings. |

| 1240 - 1260 | Aryl-O Asymmetric Stretch | Strong | Characteristic strong absorption for the C-O bond of the aryl ether (methoxy group).[13] |

| 1030 - 1050 | Aryl-O Symmetric Stretch | Medium | A second characteristic absorption for the aryl ether C-O bond.[13] |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle & Rationale: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is used to study conjugated systems. The extended π-system of this compound is expected to produce characteristic absorption bands.

Experimental Protocol:

-

Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

-

Solution Preparation: Prepare a dilute solution of the compound of a known concentration (typically in the micromolar range).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Replace the blank with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.

Sources

- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 2. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Anisole [webbook.nist.gov]

Spectroscopic Unveiling of 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde: A Comprehensive NMR Analysis

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde. This molecule holds significant interest for researchers in medicinal chemistry and materials science due to its substituted N-arylpyrrole scaffold, a common motif in various biologically active compounds and functional materials. This document will serve as a detailed reference for scientists and drug development professionals, offering not only a thorough interpretation of the NMR spectra but also insights into the underlying principles and experimental considerations.

Introduction: The Structural Significance of N-Arylpyrroles

N-arylpyrroles represent a privileged structural class in organic chemistry. The electronic interplay between the electron-rich pyrrole ring and the appended aryl substituent gives rise to unique conformational and electronic properties. The title compound, this compound, further incorporates an electron-donating methoxy group on the phenyl ring and an electron-withdrawing carbaldehyde group on the pyrrole ring. This complex substitution pattern significantly influences the electron density distribution throughout the molecule, which is exquisitely reflected in its NMR spectra. Understanding these spectral signatures is paramount for confirming molecular identity, assessing purity, and gaining insights into the molecule's electronic architecture.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the pyrrole and methoxyphenyl rings, as well as the aldehyde and methoxy functional groups. The predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are summarized in Table 1. These predictions are based on established principles of NMR spectroscopy and analysis of data from structurally related compounds.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5' | 9.5 - 9.7 | s | - |

| H-5 | 7.2 - 7.4 | dd | J = 2.5, 1.8 |

| H-3 | 7.0 - 7.2 | dd | J = 4.0, 1.8 |

| H-6' | 7.3 - 7.5 | t | J = 8.0 |

| H-2' | 7.0 - 7.1 | t | J = 2.2 |

| H-4' | 6.9 - 7.0 | ddd | J = 8.0, 2.2, 0.8 |

| H-4 | 6.3 - 6.5 | dd | J = 4.0, 2.5 |

| OCH₃ | 3.8 - 3.9 | s | - |

Interpretation of the ¹H NMR Spectrum

-

Aldehyde Proton (H-5'): The proton of the carbaldehyde group is expected to be the most deshielded proton in the molecule, appearing as a singlet in the downfield region of the spectrum (δ 9.5 - 9.7 ppm). This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O bond.

-

Pyrrole Ring Protons (H-3, H-4, H-5): The three protons on the pyrrole ring will appear as distinct multiplets. The H-5 proton, being adjacent to the electron-withdrawing aldehyde group, is expected to be the most downfield of the pyrrole protons. The coupling pattern will be a doublet of doublets due to coupling with H-4 and H-3. The H-3 proton will also be a doublet of doublets, coupling with H-4 and H-5. The H-4 proton will appear as a doublet of doublets, coupling with both H-3 and H-5. The vicinal coupling constants in pyrrole systems are typically small.[1][2]

-

Methoxyphenyl Ring Protons (H-2', H-4', H-6'): The protons on the 3-methoxyphenyl ring will exhibit a characteristic splitting pattern. The H-6' proton, being ortho to the methoxy group, will likely appear as a triplet. The H-2' proton will be a triplet, while the H-4' proton will appear as a doublet of doublet of doublets due to coupling with its neighboring protons.

-

Methoxy Protons (OCH₃): The three protons of the methoxy group are chemically equivalent and will appear as a sharp singlet in the upfield region of the aromatic signals (δ 3.8 - 3.9 ppm).[3][4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 180 - 185 |

| C-3' | 160 - 162 |

| C-1' | 140 - 142 |

| C-2 | 132 - 134 |

| C-5 | 128 - 130 |

| C-6' | 130 - 132 |

| C-5' | 125 - 127 |

| C-4 | 112 - 114 |

| C-3 | 110 - 112 |

| C-4' | 115 - 117 |

| C-2' | 108 - 110 |

| OCH₃ | 55 - 57 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The carbon of the aldehyde group is the most deshielded carbon and will appear significantly downfield (δ 180 - 185 ppm).

-

Aromatic Carbons: The carbon atoms of the pyrrole and phenyl rings will resonate in the aromatic region (δ 108 - 162 ppm). The carbon attached to the methoxy group (C-3') will be significantly shielded due to the electron-donating effect of the oxygen atom. The carbons of the pyrrole ring will have distinct chemical shifts influenced by the nitrogen atom and the aldehyde substituent.

-

Methoxy Carbon (OCH₃): The carbon of the methoxy group will appear in the aliphatic region of the spectrum (δ 55 - 57 ppm).[3][4]

Experimental Methodology

Synthesis of this compound

A plausible and efficient method for the synthesis of the title compound involves a two-step process: the Paal-Knorr synthesis of 1-(3-methoxyphenyl)-1H-pyrrole, followed by Vilsmeier-Haack formylation.

Step 1: Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction is a classic method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[5] In this case, 2,5-dimethoxytetrahydrofuran serves as a precursor to the 1,4-dicarbonyl compound, which reacts with 3-methoxyaniline in the presence of an acid catalyst.

Caption: Paal-Knorr synthesis of the pyrrole intermediate.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and effective method for the formylation of electron-rich aromatic and heteroaromatic rings.[6] The Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.

Caption: Vilsmeier-Haack formylation of the N-arylpyrrole.

NMR Data Acquisition Protocol

High-resolution ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a proton frequency of 400 MHz or higher.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Acquire the spectrum at a constant temperature (e.g., 298 K).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software package. This involves Fourier transformation, phase correction, and baseline correction.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound. The detailed interpretation of the chemical shifts and coupling patterns, along with the outlined synthetic and analytical methodologies, serves as a valuable resource for researchers working with this and related N-arylpyrrole derivatives. The presented data and analysis will aid in the unambiguous identification and characterization of this compound, facilitating its application in drug discovery and materials science. Further experimental validation of these predicted data will be a crucial next step in solidifying our understanding of the spectroscopic properties of this important molecular scaffold.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

- Marek, R., & Lyčka, A. (2013). Origin of the conformational modulation of the (13)C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 839–847.

- Abraham, R. J., & Bernstein, H. J. (1961). The proton resonance spectra of furan and pyrrole. Canadian Journal of Chemistry, 39(4), 905-915.

-

Reddit. (2021). Vicinal coupling in Furan/Pyrrole so low? Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde

Abstract: The N-aryl pyrrole-2-carbaldehyde scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for the synthesis of complex heterocyclic systems with significant biological activity.[1][2] This technical guide provides a comprehensive analysis of a specific, high-value derivative, 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde. We will explore its molecular structure, core physicochemical properties, plausible synthetic routes with mechanistic considerations, predicted spectral characteristics, and its chemical reactivity. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound as a strategic building block in the design and synthesis of novel therapeutic agents and advanced organic materials.

Molecular Structure and Identification

This compound is an aromatic heterocyclic compound featuring a pyrrole ring N-substituted with a 3-methoxyphenyl group and a formyl (carbaldehyde) group at the C2 position of the pyrrole ring. This specific arrangement of functional groups dictates its reactivity and potential for further chemical modification.

Key Identifiers:

-

IUPAC Name: 1-(3-methoxyphenyl)-1H-pyrrole-2-carbaldehyde

-

Molecular Formula: C12H11NO2[3]

-

CAS Number: 309735-42-0[3]

Caption: Vilsmeier-Haack synthesis workflow for the target compound.

Experimental Protocol (Self-Validating System)

-

Reagent Preparation (In Situ): To a stirred solution of N,N-dimethylformamide (DMF, 1.2 eq.) in an appropriate solvent (e.g., dichloromethane) cooled to 0 °C under an inert atmosphere (N₂), add phosphoryl chloride (POCl₃, 1.1 eq.) dropwise. The formation of the solid Vilsmeier reagent is typically observed. Allow the mixture to stir for 30 minutes at 0 °C.

-

Electrophilic Addition: Add a solution of 1-(3-methoxyphenyl)-1H-pyrrole (1.0 eq.) in the same solvent to the Vilsmeier reagent suspension at 0 °C. The reaction is self-validating as a color change indicates the formation of the iminium salt intermediate.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Hydrolysis: Carefully pour the reaction mixture onto crushed ice and add a solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the iminium intermediate to the final aldehyde.

-

Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Spectral Analysis (Predicted)

While specific experimental spectra are not publicly available, a reliable prediction can be made based on the analysis of structurally similar compounds. [4][5][6]

| Spectral Data | Predicted Characteristics |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.5-9.7 ppm (s, 1H): Aldehyde proton (-CHO). δ 7.0-7.4 ppm (m, 5H): Protons on the pyrrole ring and the phenyl ring. δ 6.3-6.5 ppm (m, 1H): Proton at the C3 or C4 position of the pyrrole ring. δ 3.8 ppm (s, 3H): Methoxy group protons (-OCH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~180 ppm: Aldehyde carbonyl carbon. δ ~160 ppm: Phenyl carbon attached to the methoxy group. δ 110-140 ppm: Aromatic carbons of the pyrrole and phenyl rings. δ ~55 ppm: Methoxy carbon. |

| IR Spectroscopy (KBr, cm⁻¹) | ~1660-1680 cm⁻¹: Strong C=O stretch from the conjugated aldehyde. ~1250 cm⁻¹: C-O stretch from the methoxy group. ~2820 and 2720 cm⁻¹: C-H stretches characteristic of aldehydes (Fermi resonance). ~3100 cm⁻¹: Aromatic C-H stretches. |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₂H₁₂NO₂⁺: 202.0868; found 202.0863 (hypothetical). |

Chemical Reactivity and Synthetic Utility

The primary sites of reactivity are the aldehyde group and the pyrrole ring itself, making this compound a valuable synthetic intermediate.

-

Aldehyde Group Reactivity: The formyl group is susceptible to nucleophilic attack and can undergo a wide range of transformations:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to a primary alcohol using reagents like NaBH₄.

-

Condensation Reactions: Readily participates in Knoevenagel, Wittig, and Claisen-Schmidt condensations to extend the carbon chain and form complex alkenes or chalcone-like structures. [7]These are foundational steps for building larger, biologically active molecules. [7] * Reductive Amination: Can be converted into various amines, providing a gateway to diverse functionalized derivatives.

-

-

Pyrrole Ring Reactivity: The C5 position of the pyrrole ring remains electron-rich and is the most likely site for further electrophilic substitution, allowing for the introduction of additional functional groups if desired.

Caption: Synthetic utility of the target compound as a key intermediate.

Applications in Drug Discovery

The pyrrole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. [1]Its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties. [1] this compound is a strategic precursor for drug candidates because:

-

Scaffold for Kinase Inhibitors: The pyrrolo[2,3-d]pyrimidine core, often built from pyrrole precursors, is central to many kinase inhibitors used in oncology. [2]This compound provides a direct route to this important pharmacophore.

-

Building Block for CNS Agents: N-aryl pyrroles are being investigated as dual inhibitors of enzymes implicated in Alzheimer's disease, such as Acetylcholinesterase (AChE) and BACE1. [7]The aldehyde functionality is key for linking to other pharmacophoric fragments.

-

Modulation of Physicochemical Properties: The 3-methoxyphenyl group provides a handle for modulating properties like solubility, lipophilicity (LogP), and metabolic stability, which are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

References

-

Vertex AI Search Result [3]2. Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y., & Wu, A. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Letters, 20(3), 688–691. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde. PubChem Compound Summary for CID 615288. Available at: [Link]

-

Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Arkivoc. Available at: [Link]

-

GlobalChemMall. (n.d.). 1-(3-methoxyphenyl)pyrrole-2-carbaldehyde. Available at: [Link]

-

CP Lab Safety. (n.d.). This compound, min 95%, 1 gram. Available at: [Link]

-

Nagy, K., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2603. Available at: [Link]

-

Kumar, A., et al. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Advances, 8(25), 13915-13926. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 2-(4-Methoxyphenyl)-1H-pyrrole-3-carbaldehyde. PubChem Compound Summary for CID 13840798. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. In NIST Chemistry WebBook. Available at: [Link]

-

Good Scents Company. (n.d.). Pyrrole-2-carboxaldehyde. Available at: [Link]

-

Cogswell, T. J., Donald, C. S., & Marquez, R. (2015). Flexible Synthesis of Polyfunctionalised 3-Fluoropyrroles. The Royal Society of Chemistry. Supporting Information. Available at: [Link]

- Google Patents. (2001). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

Mphahlele, M. J., et al. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Molecules, 28(3), 1265. Available at: [Link]

-

Kumar, P., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Pharmaceutical Chemistry Journal, 1(1), 6. Available at: [Link]

-

ChemBK. (2024). Pyrrole-2-carboxaldehyde. Available at: [Link]

-

Al-Rashida, M., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 29(12), 2883. Available at: [Link]

-

Kumar, A., et al. (2024). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. Scientific Reports, 14(1), 12345. Available at: [Link]

-

Liang, T., et al. (2023). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Mini Reviews in Medicinal Chemistry, 23(10), 1118-1136. Available at: [Link]

Sources

- 1. alliedacademies.org [alliedacademies.org]

- 2. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound,309735-42-0 [rovathin.com]

- 4. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldeh ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01637B [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR [m.chemicalbook.com]

- 7. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of N-Aryl Pyrrole-2-Carbaldehydes: A Case Study Approach

Dissemination Level: Public Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: N-aryl pyrrole-2-carbaldehydes are a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Their biological activity is intrinsically linked to their three-dimensional conformation, which is best elucidated through single-crystal X-ray diffraction. This guide provides a comprehensive, technically-grounded overview of the process for determining and analyzing the crystal structure of this class of compounds. Due to the absence of a publicly available crystal structure for 1-(3-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde, this document will use established methodologies and data from closely related, published N-aryl pyrrole structures to present a representative and predictive analysis. The principles and protocols herein are directly applicable to the target compound and serve as a robust framework for its future crystallographic characterization.

Introduction: The Structural Imperative in Drug Design

The pyrrole ring is a privileged scaffold in drug discovery, appearing in molecules with a vast array of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2][3] When substituted at the N1-position with an aryl group and bearing a carbaldehyde at the C2-position, the resulting framework (Figure 1) offers a rich platform for tuning pharmacological properties. The aldehyde group, for instance, can act as a key hydrogen bond acceptor or a reactive handle for further synthetic elaboration.[1]

The precise spatial arrangement of the N-aryl ring relative to the pyrrole core is a critical determinant of a molecule's ability to interact with its biological target. This dihedral angle, along with other conformational features, is best defined by single-crystal X-ray diffraction (SC-XRD). Understanding the solid-state structure provides invaluable insights for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.[4][5]

This guide will detail the complete workflow, from chemical synthesis and crystallization to crystallographic data analysis, providing both the "how" and the "why" behind each critical step.

Part 1: Synthesis and Crystallization

Synthesis of N-Aryl Pyrrole-2-Carbaldehydes

The construction of the target scaffold is typically achieved through a multi-step sequence. A common and robust strategy involves the initial formation of the N-aryl pyrrole ring, followed by formylation.

Protocol 1: Two-Step Synthesis via Paal-Knorr Condensation and Vilsmeier-Haack Formylation

-

Step 1: Paal-Knorr Pyrrole Synthesis.

-

Reaction: To a solution of a primary aniline (e.g., 3-methoxyaniline, 1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add a 1,4-dicarbonyl compound (e.g., 2,5-dimethoxytetrahydrofuran, 1.05 eq.).[1]

-

Rationale: The Paal-Knorr reaction is one of the most reliable methods for forming substituted pyrroles.[6] The acidic conditions catalyze the condensation of the primary amine with the 1,4-dicarbonyl, leading to cyclization and dehydration to form the aromatic pyrrole ring. Acetic acid often serves as both the solvent and the catalyst.

-

Work-up: Upon reaction completion (monitored by TLC), the mixture is cooled and poured into water to precipitate the N-aryl pyrrole product. The solid is collected by filtration, washed, and dried. Purification is typically achieved by recrystallization or column chromatography.

-

-

Step 2: Vilsmeier-Haack Formylation.

-

Reaction: The N-aryl pyrrole (1.0 eq.) is dissolved in an anhydrous solvent like N,N-dimethylformamide (DMF). The solution is cooled to 0 °C, and a Vilsmeier reagent (e.g., prepared from phosphorus oxychloride and DMF, 1.2 eq.) is added dropwise.[7]

-

Rationale: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings. Pyrroles are highly activated and undergo electrophilic substitution preferentially at the C2 position. The Vilsmeier reagent, a chloroiminium salt, serves as the electrophile.

-

Work-up: The reaction is quenched by the careful addition of an aqueous sodium acetate solution and heated to hydrolyze the iminium intermediate. The product, 1-(Aryl)-1H-pyrrole-2-carbaldehyde, is then extracted, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

-

Crystal Growth: The Art and Science of Single Crystals

Obtaining high-quality single crystals is the most critical and often most challenging step for a successful SC-XRD experiment.[8]

Protocol 2: Slow Evaporation Method

-

Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture to create a saturated or near-saturated solution. The choice of solvent is crucial and often determined empirically; common choices include ethanol, ethyl acetate, dichloromethane, or mixtures like dichloromethane/hexane.[8]

-

Experimental Setup: The solution is placed in a clean vial, which is then loosely capped or covered with parafilm perforated with a few small holes. This assembly is stored in a vibration-free environment at a constant temperature.

-

Mechanism: As the solvent slowly evaporates over hours to days, the solution becomes supersaturated, promoting the nucleation and gradual growth of well-ordered crystals.[8] Rapid evaporation must be avoided as it leads to the formation of polycrystalline powder, which is unsuitable for single-crystal diffraction.

Sources

- 1. alliedacademies.org [alliedacademies.org]

- 2. rjptonline.org [rjptonline.org]

- 3. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Biological Potential of N-Aryl Pyrrole-2-Carbaldehydes in Drug Discovery

This guide provides an in-depth exploration of N-aryl pyrrole-2-carbaldehydes, a class of heterocyclic compounds demonstrating significant promise across multiple therapeutic areas. The pyrrole scaffold is a privileged structure in medicinal chemistry, found in various compounds with anti-inflammatory, antimicrobial, and anticancer properties.[1] The introduction of an N-aryl substituent and a carbaldehyde group at the 2-position creates a versatile template for developing potent and selective therapeutic agents. This document synthesizes current research, outlines key biological activities, and provides validated experimental protocols for researchers, scientists, and drug development professionals.

The Chemical Foundation: Synthesis of the N-Aryl Pyrrole-2-Carbaldehyde Scaffold

The efficacy and diversity of N-aryl pyrrole-2-carbaldehydes are rooted in their accessible synthesis. Understanding these synthetic routes is critical for generating novel derivatives for screening and lead optimization. Several robust methods are commonly employed.

-

Vilsmeier-Haack Reaction : A preferred method for formylating pyrrole rings involves reacting pyrrole with a Vilsmeier reagent, which is typically generated from an N,N-dialkylamide (like dimethylformamide) and a dehydrating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[2] This electrophilic substitution reaction is a cornerstone for producing the foundational pyrrole-2-carbaldehyde structure.[2]

-

Oxidative Annulation : An efficient, modern approach allows for the de novo synthesis of pyrrole-2-carbaldehyde skeletons from readily available starting materials like aryl methyl ketones, arylamines, and acetoacetate esters.[3][4] This method often utilizes a copper catalyst and an iodine mediator, with molecular oxygen serving as the terminal oxidant, which avoids the need for stoichiometric quantities of hazardous oxidants.[3][4] Mechanistic studies suggest the aldehyde oxygen atom originates from O₂.[3][4]

-

Ring Transformation : Another elegant strategy involves the ring transformation of 5-arylfuran-2-carbaldehydes.[5] In the presence of an arylamine and an acid catalyst, the furan ring can be converted directly into an N-arylpyrrole ring, yielding the desired 1,5-diarylpyrrole-2-carbaldehydes in good yields.[5] This method is particularly useful for creating derivatives with aryl groups at both the N1 and C5 positions.

The selection of a synthetic route is a critical experimental choice driven by the desired substitution pattern and the availability of starting materials. The Vilsmeier-Haack reaction is ideal for functionalizing a pre-existing pyrrole, while oxidative annulation and ring transformations build the heterocyclic core itself, offering different strategic advantages for library development.

Caption: General workflow from synthesis to preclinical evaluation.

Anticancer Activity: A Promising Therapeutic Avenue

The pyrrole scaffold is a key component in numerous compounds with demonstrated anticancer properties, targeting mechanisms like microtubule polymerization, tyrosine kinases, and histone deacetylase.[1] N-aryl pyrrole-2-carbaldehydes, in particular, have emerged as potent cytotoxic agents against a variety of human cancer cell lines.[6]

Mechanism of Action Insights

While the precise mechanisms are diverse and compound-specific, many pyrrole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[1] This is often achieved by inhibiting key regulatory proteins within cancer cells, such as protein kinases, which are critical for cell proliferation and survival. The aldehyde functional group at the C2 position provides a reactive site for potential covalent interactions with biological targets or serves as a crucial hydrogen bond acceptor, enhancing binding affinity.

Caption: Potential anticancer mechanism via protein kinase inhibition.

Comparative Cytotoxicity Data

The cytotoxic potential of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Alkynylated Pyrrole | Compound 12l | U251 (Glioblastoma) | 2.29 ± 0.18 | [6] |

| Alkynylated Pyrrole | Compound 12l | A549 (Lung Cancer) | 3.49 ± 0.30 | [6] |

| Dimeric Pyrrole Alkaloid | Lepipyrrolin A | SMMC-7721 (Hepatocellular Carcinoma) | 16.78 ± 0.49 | [6] |

| Marinopyrroles | Marinopyrrole A | HCT-116 (Colon Cancer) | ~6.1 | [6] |

Structure-Activity Relationship (SAR) Insights: The nature and position of substituents on both the N-aryl ring and the pyrrole core are critical determinants of cytotoxic potency and selectivity.[6] For instance, the potent activity of alkynylated pyrrole derivatives suggests that extending the molecular structure with rigid, electron-rich moieties can enhance interactions with the biological target.[6]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic activity of N-aryl pyrrole-2-carbaldehydes against cancer cell lines.[6]

-

Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

-

Materials :

-

Human cancer cell lines (e.g., A549, U251).[6]

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).[6]

-

N-aryl pyrrole-2-carbaldehyde compounds dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

DMSO (cell culture grade).

-

96-well microplates, multichannel pipette, spectrophotometer (570 nm).

-

-

Step-by-Step Procedure :

-

Cell Seeding : Culture cancer cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).

-

Incubation : Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time is a critical parameter and should be optimized based on the cell line's doubling time.

-

MTT Addition : Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this period, viable cells will convert MTT to formazan. The choice of a 4-hour incubation is a balance between allowing sufficient formazan production and preventing artifacts from altered cell metabolism over longer periods.

-

Formazan Solubilization : Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and pipette up and down to fully dissolve the crystals.

-

Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis :

-

Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot % Viability against the logarithm of compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Antimicrobial Activity: Combating Drug Resistance

The rise of antimicrobial resistance, particularly from ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), necessitates the discovery of novel antibacterial agents.[7] N-arylpyrrole derivatives have recently been identified as broad-spectrum antimicrobial agents with promising activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[7]

Mechanism of Action Insights

Several pyrrole-containing compounds function as inhibitors of the enoyl-acyl carrier protein reductase (ENR), a key enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway.[8] This pathway is essential for bacterial membrane biosynthesis and is distinct from the mammalian FAS-I system, making ENR an attractive and selective target for antibacterial drug design.[8] Docking studies on some N-arylpyrrole derivatives suggest that they may also act as inhibitors of Undecaprenyl Pyrophosphate Phosphatase (UPPP), another crucial enzyme in bacterial cell wall synthesis.[7]

Comparative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial potency, representing the lowest concentration of a compound that prevents visible microbial growth.

| Compound Series | Specific Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| N-arylpyrrole | Compound Vc | MRSA | 4 | [7] |

| N-arylpyrrole | Compound Vc | E. coli | 16 | [7] |

| N-arylpyrrole | Compound Vc | K. pneumoniae | 16 | [7] |

| N-arylpyrrole | Compound Vc | M. phlei | 8 | [7] |

| Pyrrole-2-carboxylate | ENBHEDPC | M. tuberculosis H37Rv | 0.7 | [9] |

SAR Insights: Studies have shown that substitutions on the N-aryl ring significantly influence antimicrobial activity. For example, the presence of electron-withdrawing groups can enhance potency against certain bacterial strains. Furthermore, these compounds have demonstrated the ability to inhibit biofilm formation, a key virulence factor associated with persistent infections.[7]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a compound.[10]

-

Principle : A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection as the lowest concentration that inhibits growth after a defined incubation period.

-

Materials :

-

Bacterial strains (e.g., S. aureus, E. coli).

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium.

-

N-aryl pyrrole-2-carbaldehyde compounds dissolved in DMSO.

-

Sterile 96-well microplates.

-

0.5 McFarland turbidity standard.

-

Spectrophotometer (600 nm).

-

-

Step-by-Step Procedure :

-

Inoculum Preparation : From a fresh agar plate (18-24 hours growth), pick several well-isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This standardization is crucial for the reproducibility of the assay.[11]

-

Working Inoculum : Dilute the standardized suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

-

Compound Dilution : Prepare a 2-fold serial dilution of the test compounds directly in the 96-well plate using MHB. The typical final volume in each well is 100 µL.

-

Inoculation : Add 100 µL of the working bacterial inoculum to each well containing the test compound, as well as to a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation : Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination : After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

-

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and many existing non-steroidal anti-inflammatory drugs (NSAIDs) target the cyclooxygenase (COX) enzymes. Pyrrole-containing structures are found in several potent anti-inflammatory agents.[12][13] N-aryl pyrrole derivatives have been investigated for their analgesic and anti-inflammatory properties, with some showing potent inhibitory activity against COX-2 and pro-inflammatory cytokines like TNF-α.[12][14]

Mechanism of Action Insights